molecular formula C15H16N2O B12718167 ABP-688 C-11 Z-isomer CAS No. 1632324-71-0

ABP-688 C-11 Z-isomer

Cat. No.: B12718167
CAS No.: 1632324-71-0
M. Wt: 239.30 g/mol
InChI Key: CNNZLFXCUQLKOB-OWUFSHKGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABP-688 C-11 involves the radiolabeling of the precursor compound with carbon-11. The process typically includes the following steps:

Industrial Production Methods

Industrial production of ABP-688 C-11 involves automated synthesis modules that ensure high radiochemical purity and yield. The process is optimized to produce the compound with a high E/Z isomeric ratio, favoring the E-isomer due to its higher affinity for mGlu5 receptors .

Chemical Reactions Analysis

Types of Reactions

ABP-688 C-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ABP-688 C-11 .

Mechanism of Action

ABP-688 C-11 exerts its effects by selectively binding to an allosteric site on mGlu5 receptors. This binding inhibits the receptor’s activity, thereby modulating glutamatergic neurotransmission. The molecular targets involved include the mGlu5 receptors, which are implicated in various neurological and psychiatric conditions .

Properties

CAS No.

1632324-71-0

Molecular Formula

C15H16N2O

Molecular Weight

239.30 g/mol

IUPAC Name

(Z)-N-(111C)methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine

InChI

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15-/i2-1

InChI Key

CNNZLFXCUQLKOB-OWUFSHKGSA-N

Isomeric SMILES

CC1=NC(=CC=C1)C#CC2=C/C(=N\O[11CH3])/CCC2

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2

Origin of Product

United States

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